5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline
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Overview
Description
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a dimethyl-2-nitroaniline moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline typically involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Sulfanilic acid: An aromatic sulfonamide with a similar structure but different functional groups.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group attached to the benzene ring.
Uniqueness
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and dimethylamino group make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
89303-24-2 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C15H16N2O4S/c1-16(2)15-10-12(8-9-14(15)17(18)19)11-22(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
OKPAPUAWDZGCPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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